molecular formula C19H30N2O2Si B13864846 N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(oxetan-3-yl)indol-5-amine

N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(oxetan-3-yl)indol-5-amine

Cat. No.: B13864846
M. Wt: 346.5 g/mol
InChI Key: BVCBVYIEOSDICJ-UHFFFAOYSA-N
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Description

N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(oxetan-3-yl)indol-5-amine is a complex organic compound that features a combination of silyl, oxetane, and indole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(oxetan-3-yl)indol-5-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the tert-butyl(dimethyl)silyl ether: This is achieved by reacting tert-butyl(dimethyl)silyl chloride with an appropriate alcohol in the presence of a base such as imidazole.

    Introduction of the oxetane ring: This can be done through a cyclization reaction involving a suitable precursor.

    Coupling with the indole moiety: This step involves the formation of a carbon-nitrogen bond between the oxetane-containing intermediate and the indole derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(oxetan-3-yl)indol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether and oxetane moieties.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under an inert atmosphere.

    Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deprotected amine.

Scientific Research Applications

N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(oxetan-3-yl)indol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(oxetan-3-yl)indol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The silyl ether and oxetane groups can influence the compound’s stability, solubility, and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-butyl(dimethyl)silyloxy)ethanol: A related compound with similar silyl ether functionality.

    2-(tert-butyl(dimethyl)silyloxy)ethanamine: Another compound featuring the silyl ether group but with an amine functionality.

Uniqueness

N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(oxetan-3-yl)indol-5-amine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the oxetane ring, in particular, adds to its structural complexity and potential for diverse applications.

Properties

Molecular Formula

C19H30N2O2Si

Molecular Weight

346.5 g/mol

IUPAC Name

N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(oxetan-3-yl)indol-5-amine

InChI

InChI=1S/C19H30N2O2Si/c1-19(2,3)24(4,5)23-11-9-20-16-6-7-18-15(12-16)8-10-21(18)17-13-22-14-17/h6-8,10,12,17,20H,9,11,13-14H2,1-5H3

InChI Key

BVCBVYIEOSDICJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCNC1=CC2=C(C=C1)N(C=C2)C3COC3

Origin of Product

United States

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